molecular formula C3H6N2O B12861267 1-Aminoazetidin-2-one CAS No. 130065-29-1

1-Aminoazetidin-2-one

Cat. No.: B12861267
CAS No.: 130065-29-1
M. Wt: 86.09 g/mol
InChI Key: JTFLUJJESVAQGM-UHFFFAOYSA-N
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Description

1-Aminoazetidin-2-one: is an organic compound that belongs to the class of azetidinones, which are four-membered lactams.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoazetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amino acid derivatives. For instance, the reaction of β-amino acids with phosgene or its derivatives can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The process may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Aminoazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidinones, which can have different functional groups attached to the azetidinone ring .

Scientific Research Applications

1-Aminoazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a core structure in the development of β-lactam antibiotics, which are crucial in treating bacterial infections.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 1-aminoazetidin-2-one involves its interaction with specific molecular targets. For instance, in the case of β-lactam antibiotics, the compound targets penicillin-binding proteins, inhibiting bacterial cell wall synthesis. This leads to the disruption of bacterial cell integrity and ultimately results in cell death .

Comparison with Similar Compounds

Uniqueness: 1-Aminoazetidin-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable derivatives and its role as a core structure in β-lactam antibiotics highlight its importance in medicinal chemistry .

Properties

IUPAC Name

1-aminoazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-5-2-1-3(5)6/h1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFLUJJESVAQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564263
Record name 1-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130065-29-1
Record name 1-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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